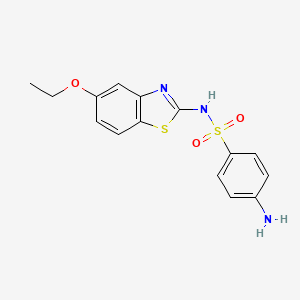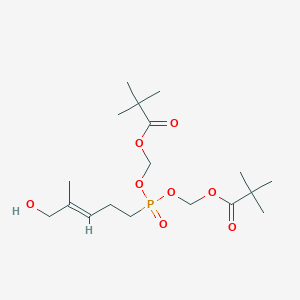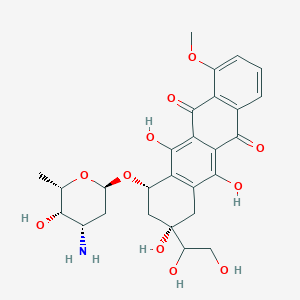
Doxorubicinol (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Doxorubicinol (hydrochloride) is a derivative of doxorubicin, an anthracycline antibiotic widely used in chemotherapy. It is formed as a metabolite of doxorubicin and retains some of its parent compound’s pharmacological properties. Doxorubicinol (hydrochloride) is known for its role in cancer treatment, particularly in targeting rapidly dividing cells by interfering with DNA replication and repair mechanisms.
准备方法
Synthetic Routes and Reaction Conditions: Doxorubicinol (hydrochloride) is synthesized through the reduction of doxorubicin. The process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at low temperatures to ensure the selective reduction of the carbonyl group to a hydroxyl group.
Industrial Production Methods: In an industrial setting, the production of doxorubicinol (hydrochloride) follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents, along with stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and minimize impurities.
化学反应分析
Types of Reactions: Doxorubicinol (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized back to a carbonyl group, reverting to doxorubicin.
Reduction: Further reduction can lead to the formation of dihydrodoxorubicinol.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in alcoholic solvents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Doxorubicin.
Reduction: Dihydrodoxorubicinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Doxorubicinol (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a model compound to study the reduction and oxidation reactions of anthracyclines.
Biology: Investigated for its effects on cellular processes, particularly in cancer cells.
Medicine: Explored for its potential as a chemotherapeutic agent with reduced cardiotoxicity compared to doxorubicin.
Industry: Utilized in the development of drug delivery systems and formulations to enhance the efficacy and safety of anthracycline-based therapies.
作用机制
Doxorubicinol (hydrochloride) exerts its effects by intercalating into DNA, thereby disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the generation of reactive oxygen species (ROS) and subsequent DNA damage, ultimately resulting in cell death. The compound’s ability to target rapidly dividing cells makes it effective in cancer treatment.
相似化合物的比较
Doxorubicinol (hydrochloride) is compared with other anthracycline derivatives such as:
Doxorubicin: The parent compound, known for its potent anticancer activity but associated with significant cardiotoxicity.
Daunorubicin: Another anthracycline with similar mechanisms of action but different clinical applications.
Epirubicin: A derivative with a modified structure that offers a different toxicity profile and therapeutic index.
Uniqueness: Doxorubicinol (hydrochloride) is unique due to its formation as a metabolite of doxorubicin and its potential for reduced cardiotoxicity. Its distinct chemical structure allows for specific interactions with DNA and cellular targets, making it a valuable compound in cancer research and therapy.
属性
分子式 |
C27H31NO11 |
|---|---|
分子量 |
545.5 g/mol |
IUPAC 名称 |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,16?,17-,22+,27-/m0/s1 |
InChI 键 |
NKZRZOVSJNSBFR-WTNDLEHGSA-N |
手性 SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O |
规范 SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B10778875.png)
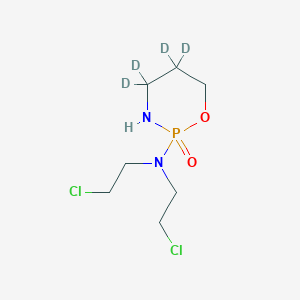
![[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778886.png)
![methanesulfonic acid;methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate](/img/structure/B10778891.png)

![(1R,2S,9S,12S,13R,16S)-9,13-dimethyl-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-4(8),5,18-trien-16-ol](/img/structure/B10778903.png)
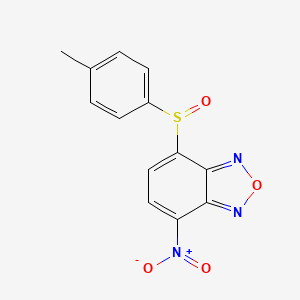
![(5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10778918.png)
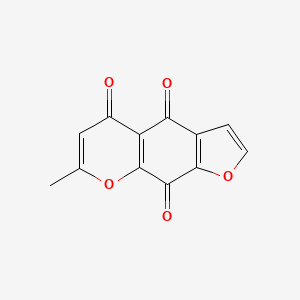
![3-Tert-butylindeno[1,2-c]pyrazol-4(3ah)-one](/img/structure/B10778936.png)
![(R,Z)-(3-(4-amino-6-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-3-methylazetidin-1-yl)(1-((1-(cyclooct-2-en-1-yl)piperidin-4-yl)methyl)-1H-pyrrol-3-yl)methanone Formate](/img/structure/B10778947.png)
